molecular formula C12H10BrNO2 B6241815 methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate CAS No. 2378502-09-9

methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate

Cat. No.: B6241815
CAS No.: 2378502-09-9
M. Wt: 280.1
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Description

Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom and a pyrrole ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Methyl Benzoate: : The synthesis typically begins with the bromination of methyl benzoate. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the desired position on the benzene ring.

  • Formation of Pyrrole Derivative: : The next step involves the formation of the pyrrole derivative. This can be achieved through a reaction between the brominated methyl benzoate and pyrrole under basic conditions. A common base used in this reaction is potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can participate in oxidation reactions, where the pyrrole ring can be oxidized to form various derivatives. Reduction reactions can also occur, particularly at the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Alcohol derivatives from the reduction of the ester group.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore. Its structural features are investigated for activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and pyrrole ring can participate in binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: Similar structure but with the bromine atom in a different position.

    Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of a pyrrole ring.

Uniqueness

Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is unique due to the specific positioning of the bromine atom and the pyrrole ring, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

2378502-09-9

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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